An In-Depth Technical Guide to 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS: 112809-54-8)
An In-Depth Technical Guide to 4-(1H-imidazol-1-ylmethyl)benzonitrile (CAS: 112809-54-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(1H-imidazol-1-ylmethyl)benzonitrile, a key intermediate in the synthesis of the potent non-steroidal aromatase inhibitor, Letrozole. The document details its physicochemical properties, provides a consolidated experimental protocol for its synthesis, and discusses its significant role in the development of therapeutics for hormone-receptor-positive breast cancer. The mechanism of action of aromatase inhibitors is elucidated, and a representative experimental protocol for evaluating aromatase inhibition is presented. Spectroscopic data for the characterization of this compound are also included.
Introduction
4-(1H-imidazol-1-ylmethyl)benzonitrile is a heterocyclic organic compound that has garnered significant attention in the pharmaceutical industry due to its crucial role as a precursor in the synthesis of Letrozole. Letrozole is a third-generation aromatase inhibitor used as a first-line treatment for postmenopausal women with hormone-receptor-positive breast cancer. The structural integrity and purity of 4-(1H-imidazol-1-ylmethyl)benzonitrile are paramount to the efficacy and safety of the final active pharmaceutical ingredient. This guide aims to provide a detailed technical resource for professionals involved in the research and development of aromatase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(1H-imidazol-1-ylmethyl)benzonitrile is essential for its synthesis, purification, and handling.
| Property | Value |
| CAS Number | 112809-54-8 |
| Molecular Formula | C₁₁H₉N₃ |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 4-((1H-imidazol-1-yl)methyl)benzonitrile |
| SMILES | N#Cc1ccc(Cn2cncn2)cc1 |
| InChI Key | LUSFCTSUDCCYLQ-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Melting Point | Not explicitly available |
| Boiling Point | Not explicitly available |
| Solubility | Soluble in organic solvents like DMF |
Synthesis
The synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile is a critical step in the manufacturing of Letrozole. The most common and industrially viable method involves the nucleophilic substitution of a benzyl halide with imidazole.
Reaction Scheme
The overall reaction for the synthesis is as follows:
Caption: Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile.
Experimental Protocol: Synthesis of 4-(1H-imidazol-1-ylmethyl)benzonitrile
This protocol is a consolidated representation based on various patented industrial processes.
Materials:
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4-(Bromomethyl)benzonitrile
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Imidazole
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Potassium carbonate (K₂CO₃) or other suitable base
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Dimethylformamide (DMF) or other suitable aprotic polar solvent
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Dichloromethane (CH₂Cl₂) or other suitable extraction solvent
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or other suitable solvent for trituration/crystallization
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.2 equivalents) in DMF.
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Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution and stir the suspension.
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Addition of Benzyl Halide: To this suspension, add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) in DMF dropwise at room temperature over a period of 30 minutes.
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Reaction: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion of the reaction, pour the reaction mixture into deionized water.
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Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
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Purification: Purify the crude product by trituration or crystallization from a suitable solvent system (e.g., diethyl ether) to yield pure 4-(1H-imidazol-1-ylmethyl)benzonitrile as a white to off-white solid.
Biological Activity and Mechanism of Action
4-(1H-imidazol-1-ylmethyl)benzonitrile is primarily recognized for its role as a key intermediate in the synthesis of Letrozole, a potent and selective non-steroidal aromatase inhibitor.
Aromatase Inhibition
Aromatase (cytochrome P450 19A1) is a key enzyme in the biosynthesis of estrogens (estrone and estradiol) from androgens (androstenedione and testosterone). In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase in tissues such as adipose tissue, muscle, and breast tissue itself. Many breast cancers are hormone-receptor-positive, meaning their growth is stimulated by estrogen.
Letrozole, and other non-steroidal aromatase inhibitors, function by competitively and reversibly binding to the heme group of the cytochrome P450 subunit of the aromatase enzyme. This binding blocks the active site of the enzyme, thereby inhibiting the conversion of androgens to estrogens. The reduction in circulating estrogen levels deprives hormone-receptor-positive breast cancer cells of their growth stimulus, leading to tumor regression.
While 4-(1H-imidazol-1-ylmethyl)benzonitrile is a direct precursor to Letrozole, its own aromatase inhibitory activity is not extensively documented, suggesting it is likely significantly less potent than the final drug product. Its primary importance lies in providing the core chemical scaffold necessary for the high-affinity binding of Letrozole to the aromatase enzyme.
Signaling Pathway
The mechanism of action of aromatase inhibitors like Letrozole can be visualized in the following signaling pathway:
Caption: Aromatase inhibition signaling pathway.
Experimental Protocol: In Vitro Aromatase Inhibition Assay
This protocol provides a general methodology for assessing the inhibitory potential of a test compound, such as 4-(1H-imidazol-1-ylmethyl)benzonitrile or its derivatives, on aromatase activity. A common method is a fluorescence-based assay using human recombinant aromatase.
Materials:
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Test compound (e.g., 4-(1H-imidazol-1-ylmethyl)benzonitrile)
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Letrozole (as a positive control)
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Human recombinant aromatase (CYP19A1)
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NADPH regenerating system
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Aromatase substrate (e.g., a fluorogenic substrate)
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Assay buffer
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96-well black microplate
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Microplate reader with fluorescence detection capabilities
Procedure:
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Preparation of Solutions:
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Prepare a stock solution of the test compound and Letrozole in a suitable solvent (e.g., DMSO).
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Prepare serial dilutions of the test compound and the positive control in the assay buffer to achieve a range of final concentrations for IC₅₀ determination.
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Assay Setup:
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To the wells of a 96-well microplate, add the assay buffer.
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Add the serially diluted test compound, positive control, and a vehicle control (solvent only) to their respective wells in triplicate.
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Add the human recombinant aromatase enzyme solution to all wells.
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Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
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Initiation of Reaction:
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Initiate the enzymatic reaction by adding the aromatase substrate and the NADPH regenerating system to all wells.
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Incubation and Measurement:
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Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
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Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
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Data Analysis:
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Subtract the background fluorescence (wells without enzyme) from all readings.
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Calculate the percentage of aromatase inhibition for each concentration of the test compound and positive control relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
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Caption: Experimental workflow for in vitro aromatase inhibition assay.
Spectroscopic Data
The structural confirmation of 4-(1H-imidazol-1-ylmethyl)benzonitrile is typically achieved through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (DMSO-d₆, 400 MHz), δ (ppm):
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8.15 (s, 1H, N-CH-N of imidazole)
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7.80 (d, J=8.0 Hz, 2H, Ar-H ortho to CN)
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7.55 (d, J=8.0 Hz, 2H, Ar-H ortho to CH₂)
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7.20 (s, 1H, imidazole H)
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6.90 (s, 1H, imidazole H)
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5.40 (s, 2H, -CH₂-)
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¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm):
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145.5 (Ar-C)
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137.5 (N-CH-N of imidazole)
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132.8 (Ar-CH)
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129.0 (Ar-CH)
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128.5 (imidazole CH)
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119.5 (imidazole CH)
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118.8 (CN)
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110.5 (Ar-C-CN)
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50.0 (-CH₂-)
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Mass Spectrometry (MS)
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Electron Ionization (EI-MS): m/z (%) = 183 (M⁺, 100), 116, 89, 63.
Conclusion
4-(1H-imidazol-1-ylmethyl)benzonitrile is a compound of significant industrial and medicinal importance, serving as an indispensable building block in the synthesis of the aromatase inhibitor Letrozole. Its efficient synthesis and high purity are critical for the production of this life-saving medication for breast cancer patients. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological relevance, offering valuable information for researchers and professionals in the field of drug development and medicinal chemistry. Further research into the direct biological activities of this and other Letrozole intermediates may unveil new therapeutic possibilities.
